1-Phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride
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Overview
Description
1-Phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride is a complex organic compound that features a piperazine ring, a phenyl group, and a thiol group.
Preparation Methods
One common synthetic route involves the reductive amination of a precursor compound with an aromatic aldehyde using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the purity and yield of the final product. Industrial production methods may involve scaling up these reactions and optimizing conditions for large-scale synthesis.
Chemical Reactions Analysis
1-Phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring or the phenyl groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
1-Phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The anti-inflammatory effects are thought to result from the inhibition of pro-inflammatory cytokines and enzymes, such as TNF-α and IL-1β .
Comparison with Similar Compounds
1-Phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride can be compared with other piperazine derivatives, such as:
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also exhibits significant antimicrobial activity and is used in similar applications.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, this compound is used in the treatment of Alzheimer’s disease. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS.2ClH/c24-20(17-23-16-18-7-3-1-4-8-18)15-21-11-13-22(14-12-21)19-9-5-2-6-10-19;;/h1-10,20,24H,11-17H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWQETUHWAKCIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=CC=C2)S)C3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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